1-cyclopropanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety via a cyclopropanecarbonyl group. The triazolo-pyrimidine system is a nitrogen-rich heterocycle known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The piperazine linker enhances solubility and bioavailability, while the cyclopropanecarbonyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
cyclopropyl-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O/c1-18-11-10(16-17-18)12(15-8-14-11)19-4-6-20(7-5-19)13(21)9-2-3-9/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOZYLJZOPANBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Triazolo-Pyrimidine Derivatives
- Compound 6 (): Synthesized via hydrazine and aromatic aldehydes, this pyrazolo-triazolo-pyrimidine lacks the piperazine and cyclopropane groups.
- Compounds 7, 9 () : These isomers of pyrazolo-triazolo-pyrimidines demonstrate how positional isomerization (e.g., triazolo[1,5-c] vs. triazolo[4,3-c]) affects reactivity and stability. The target compound’s triazolo[4,5-d] configuration may confer distinct electronic properties .
Piperazine-Linked Compounds
Physicochemical Properties
- Solubility : Piperazine derivatives generally exhibit enhanced aqueous solubility, but the cyclopropane ring’s hydrophobicity may offset this advantage, requiring formulation optimization .
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